
Fmoc-4-(2-methoxyphenyl)-L-phenylalanine
Overview
Description
Fmoc-4-(2-methoxyphenyl)-L-phenylalanine is a derivative of phenylalanine, an essential amino acid. This compound is often used in peptide synthesis due to its unique structural properties, which include a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a methoxyphenyl substituent. The Fmoc group is commonly used in solid-phase peptide synthesis to protect the amino group during the coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-4-(2-methoxyphenyl)-L-phenylalanine typically involves the following steps:
Protection of the Amino Group: The amino group of L-phenylalanine is protected using the Fmoc group. This is usually achieved by reacting L-phenylalanine with Fmoc chloride in the presence of a base such as sodium carbonate.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a substitution reaction. This can be done by reacting the protected phenylalanine with a suitable methoxyphenyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Common techniques include:
Batch Reactors: Used for small to medium-scale production.
Continuous Flow Reactors: Employed for large-scale production to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Fmoc-4-(2-methoxyphenyl)-L-phenylalanine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the Fmoc moiety can be reduced to form a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenated methoxyphenyl compounds and bases like sodium hydride.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted phenylalanine derivatives.
Scientific Research Applications
Fmoc-4-(2-methoxyphenyl)-L-phenylalanine has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of peptides and proteins.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Investigated for its potential in drug development and as a building block for therapeutic peptides.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Fmoc-4-(2-methoxyphenyl)-L-phenylalanine involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the coupling reactions, preventing unwanted side reactions. The methoxyphenyl group can interact with various molecular targets, influencing the overall structure and function of the synthesized peptides.
Comparison with Similar Compounds
Similar Compounds
Fmoc-4-(2-methoxyphenyl)-DL-phenylalanine: A racemic mixture of the D and L isomers.
Fmoc-4-(2-methoxyphenyl)butanoic acid: A similar compound with a butanoic acid backbone.
Uniqueness
Fmoc-4-(2-methoxyphenyl)-L-phenylalanine is unique due to its specific stereochemistry (L-isomer) and the presence of both the Fmoc protecting group and the methoxyphenyl substituent. These features make it particularly useful in the synthesis of peptides with defined stereochemistry and functional properties.
Biological Activity
Fmoc-4-(2-methoxyphenyl)-L-phenylalanine is a derivative of phenylalanine, widely used in peptide synthesis due to its unique structural properties. This compound possesses a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a methoxyphenyl substituent, which contribute to its biological activity and applications in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, biochemical pathways, and potential therapeutic applications.
Overview of this compound
Chemical Structure:
- Molecular Formula: CHNO
- CAS Number: 225528-11-0
Properties:
- The Fmoc group protects the amino group during peptide synthesis, facilitating the formation of peptides without unwanted side reactions.
- The methoxyphenyl group enhances solubility and may influence interaction with biological targets.
The mechanism of action for this compound primarily involves its role in peptide synthesis. The Fmoc group is removed under basic conditions, allowing the free amino group to participate in peptide bond formation. This compound can also influence various biochemical pathways through the peptides it helps synthesize, which may act as signaling molecules affecting cell growth, differentiation, and apoptosis.
Biochemical Pathways
This compound participates in several biochemical pathways:
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Peptide Synthesis:
- Acts as a building block for therapeutic peptides.
- Facilitates enzyme-substrate interactions during protein synthesis.
- Cellular Effects:
-
Pharmacokinetics:
- Exhibits an oral bioavailability of approximately 65 ± 18%, indicating its potential for therapeutic use.
Biological Activity
Research indicates that derivatives of L-phenylalanine exhibit various biological activities, including:
- Antimicrobial Properties: Compounds similar to this compound have shown potential in inhibiting bacterial growth.
- Anticancer Activity: Studies suggest that certain derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
Table 1: Biological Activities of Related Compounds
Case Studies
-
Anticancer Studies:
- A study evaluated the cytotoxicity of synthesized peptides derived from Fmoc-protected amino acids against human leukemia cells. Results indicated that specific analogs exhibited significant inhibition of cell viability, demonstrating the potential application of these peptides in cancer therapy.
- Antimicrobial Activity:
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(2-methoxyphenyl)phenyl]propanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H27NO5/c1-36-29-13-7-6-8-22(29)21-16-14-20(15-17-21)18-28(30(33)34)32-31(35)37-19-27-25-11-4-2-9-23(25)24-10-3-5-12-26(24)27/h2-17,27-28H,18-19H2,1H3,(H,32,35)(H,33,34)/t28-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEBSZEBYIBYLKA-NDEPHWFRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1C2=CC=C(C=C2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H27NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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